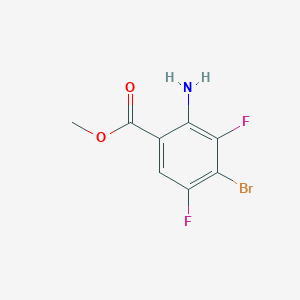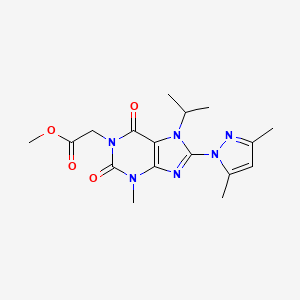
methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate is a useful research compound. Its molecular formula is C17H22N6O4 and its molecular weight is 374.401. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- Research in the field of carbohydrate chemistry has demonstrated the potential of methylated compounds for the synthesis of higher-carbon sugars through chain extension, showcasing the versatility of such compounds in synthetic organic chemistry (Horton & Liav, 1972).
Catalytic Properties
- Studies on the synthesis of bipyrazolic derivatives, including similar compounds, have shown their effectiveness as corrosion inhibitors, indicating the practical applications of these compounds in materials science (Missoum et al., 2013).
Antioxidant and Anti-inflammatory Properties
- Investigations into derivatives of theophylline containing pyrazole cycles have revealed significant antioxidant and anti-inflammatory properties, suggesting the potential therapeutic applications of such compounds in biomedical research (Кorobko et al., 2018).
Synthesis of Heterocyclic Systems
- Research on the synthesis of heterocyclic systems using methylated precursors highlights the compound's utility in the creation of complex molecular structures, which is fundamental in the development of new pharmaceuticals and materials (Pizzioli et al., 1998).
Antagonist Ligand for Receptors
- MRE 2029-F20, a compound with structural similarities, was identified as a selective antagonist ligand for A2B adenosine receptors, illustrating the role of such compounds in receptor studies and drug development (Baraldi et al., 2004).
作用機序
Pyrazole and Imidazole Compounds
Pyrazole and imidazole compounds are known for their diverse pharmacological effects . They have been used in the development of new drugs due to their broad range of chemical and biological properties . For instance, derivatives of pyrazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Target of Action
The primary targets of these compounds can vary widely depending on their specific structures and functional groups. They can interact with a variety of enzymes, receptors, and other proteins in the body, leading to their diverse biological activities .
Mode of Action
The mode of action of these compounds also depends on their specific structures and the targets they interact with. They can act by inhibiting or activating their targets, leading to changes in cellular processes .
Biochemical Pathways
These compounds can affect various biochemical pathways depending on their targets. For example, they can influence pathways related to inflammation, cell growth, and metabolism .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds can vary widely. Factors such as the compound’s solubility, stability, and molecular size can influence its bioavailability .
Result of Action
The molecular and cellular effects of these compounds can include changes in enzyme activity, alterations in signal transduction pathways, and effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of these compounds .
特性
IUPAC Name |
methyl 2-[8-(3,5-dimethylpyrazol-1-yl)-3-methyl-2,6-dioxo-7-propan-2-ylpurin-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-9(2)22-13-14(18-16(22)23-11(4)7-10(3)19-23)20(5)17(26)21(15(13)25)8-12(24)27-6/h7,9H,8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQCWNLKPWMQPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2C(C)C)C(=O)N(C(=O)N3C)CC(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-isopropyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


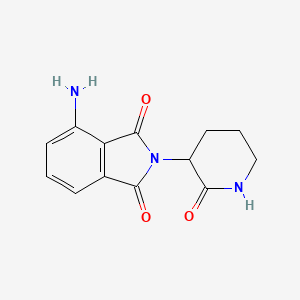
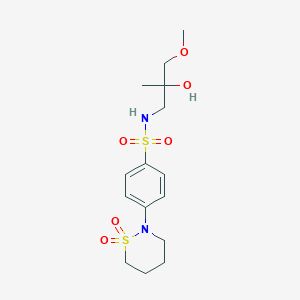
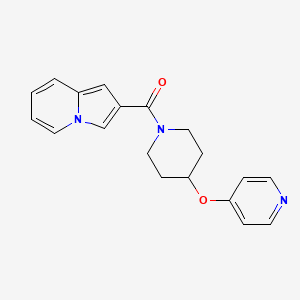
![(4-Fluorophenyl)-[4-[(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2972506.png)
![1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2972507.png)




![4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2972516.png)

